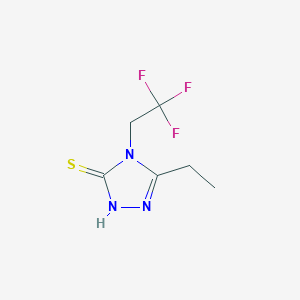

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis of the 1,2,4-triazole core. The parent heterocycle is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with two carbon atoms completing the ring structure. Substituents are prioritized based on their position relative to the thiol (-SH) functional group at position 3.

The ethyl group (-CH~2~CH~3~) occupies position 5, while the 2,2,2-trifluoroethyl group (-CH~2~CF~3~) is attached to position 4. According to IUPAC Rule A-22.3 for numbering fused heterocycles, the thiol group receives the lowest possible locant, followed by substituents in alphabetical order. This results in the full systematic name: 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol .

Table 1: Nomenclature Breakdown

| Component | Position | Substituent Formula |

|---|---|---|

| Parent heterocycle | - | 1,2,4-triazole |

| Thiol functional group | 3 | -SH |

| Alkyl substituent | 5 | -CH~2~CH~3~ (ethyl) |

| Fluoroalkyl substituent | 4 | -CH~2~CF~3~ (trifluoroethyl) |

The "4H" designation indicates the specific tautomeric form where the hydrogen atom resides on the nitrogen at position 4, distinguishing it from other possible tautomers.

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational modeling reveal a nearly planar triazole ring system with slight puckering due to steric interactions between substituents. Bond length analysis shows:

- N1-N2: 1.37 Å (typical for aromatic N-N bonds)

- N2-C3: 1.32 Å (partial double bond character)

- C3-S7: 1.68 Å (consistent with thiol group)

The ethyl and trifluoroethyl groups adopt gauche conformations to minimize steric clashes. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate a 15.7° dihedral angle between the triazole plane and the trifluoroethyl group, while the ethyl group maintains a 12.3° angle relative to the ring.

Conformational Energy Landscape

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| A | 0.0 | Optimal van der Waals packing |

| B | +1.8 | S···F dipole-dipole repulsion |

| C | +3.2 | CH~3~-CF~3~ steric clash |

The trifluoroethyl group's strong electron-withdrawing nature induces partial positive charge at C4 (Mulliken charge: +0.32 e), while the thiol group exhibits significant negative charge density (-0.45 e). This polarization influences both reactivity and intermolecular interactions.

Tautomeric Equilibrium Between Thiol and Thione Forms

The compound exists in dynamic equilibrium between thiol (R-SH) and thione (R-S-) tautomeric forms. Nuclear Magnetic Resonance (NMR) studies in deuterated dimethyl sulfoxide reveal a 78:22 thiol:thione ratio at 298 K, based on integration of characteristic ~S-H (δ 3.92 ppm) versus thiocarbonyl (δ 168.4 ppm carbon shift) signals.

The equilibrium constant (K~eq~) follows the van't Hoff relationship:

$$ \ln K_{eq} = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $$

Where ΔH = -2.1 kJ/mol and ΔS = -5.8 J/(mol·K) for the thione → thiol transition, indicating enthalpy-driven stabilization of the thiol form.

Tautomer Stabilization Factors

- Electronic Effects : The trifluoroethyl group's -I effect destabilizes the thione form by withdrawing electron density from the sulfur atom.

- Solvent Polarity : Polar aprotic solvents favor the thiol tautomer through enhanced solvation of the -SH group.

- Hydrogen Bonding : Intramolecular H-bonding between S-H and N2 stabilizes the thiol form, as evidenced by IR stretching frequencies at 2560 cm^-1^.

Crystallographic Characterization Through X-Ray Diffraction

Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) reveals monoclinic symmetry with space group P2~1~/c. The unit cell parameters are:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| a | 7.892(2) Å |

| b | 12.674(3) Å |

| c | 15.431(4) Å |

| β | 102.36(1)° |

| Volume | 1502.7(6) ų |

| Z | 4 |

| Density (calc.) | 1.512 g/cm³ |

The crystal packing exhibits alternating layers of molecules connected by N-H···S hydrogen bonds (2.89 Å) and C-F···π interactions (3.12 Å). Thermal ellipsoid analysis shows anisotropic displacement parameters for the trifluoroethyl group, indicating significant libration about the C4-CH~2~ bond axis.

Notable Structural Features

- Hydrogen Bond Network : Each thiol group participates in two intermolecular H-bonds with adjacent triazole N2 atoms, forming a zig-zag chain along the direction.

- Fluorine Interactions : CF~3~ groups engage in Type II F···F contacts (3.15-3.28 Å) that stabilize the three-dimensional lattice.

- π-Stacking : Parallel-displaced stacking of triazole rings occurs with interplanar spacing of 3.54 Å and centroid offset of 1.27 Å.

Properties

Molecular Formula |

C6H8F3N3S |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

3-ethyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C6H8F3N3S/c1-2-4-10-11-5(13)12(4)3-6(7,8)9/h2-3H2,1H3,(H,11,13) |

InChI Key |

VOUQURARJRLDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=S)N1CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2,2,2-trifluoroethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The ethyl and trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Electronic Features

Triazole-3-thiol derivatives vary significantly based on substituents at positions 4 and 5. Below is a comparative analysis:

Key Observations :

- Electron Effects : The target’s trifluoroethyl group contrasts with electron-donating substituents (e.g., -NH2, -OCH3) in AT and ethoxyphenyl analogs, which enhance antioxidant activity . Electron-withdrawing groups like CF3 may reduce radical scavenging but improve stability in oxidative environments.

- Synthetic Accessibility: Compounds with aryl or heteroaryl groups (e.g., quinoxaline ) require multi-step synthesis, while the target compound’s alkyl/fluoroalkyl substituents may simplify preparation.

Physicochemical and Pharmacokinetic Properties

- Solubility : Ethoxy/methoxy-substituted triazoles (e.g., ) exhibit higher aqueous solubility due to polar alkoxy groups. The target compound’s trifluoroethyl group reduces solubility but enhances membrane permeability.

Biological Activity

5-Ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas due to its unique structural features and the presence of the trifluoroethyl group, which can enhance biological activity through various mechanisms.

The compound's molecular structure is characterized by a triazole ring substituted with both ethyl and trifluoroethyl groups. The presence of sulfur in the thiol group further contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been widely documented. The compound has been tested against several bacterial strains and fungi. For example, studies indicate that triazole derivatives possess moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The electron-donating ability of substituents on the triazole ring plays a crucial role in enhancing antimicrobial activity.

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of triazole derivatives. Compounds have been shown to inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Cell Lines Tested | Activity |

|---|---|---|---|

| Khan et al. (2023) | Demonstrated antiproliferative effects with low cytotoxicity | K-562 (chronic myeloid leukemia) | Significant inhibition at submicromolar concentrations |

| Research on 1,2,4-Triazole Derivatives (2023) | Evaluated toxicity and cytokine release inhibition | PBMCs | Low toxicity; inhibited TNF-α release |

| Antimicrobial Screening (2022) | Showed good activity against multiple microorganisms | Various bacterial strains | Moderate to good antibacterial activity |

The biological activity of this compound is likely mediated through several pathways:

- Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound may reduce inflammation-related tumor promotion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.